molecular formula C11H12O6 B14309199 3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one CAS No. 112043-25-1

3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B14309199
CAS No.: 112043-25-1
M. Wt: 240.21 g/mol
InChI Key: JTCRXLXJPWITMF-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. The presence of hydroxy and methoxy groups in this compound may contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a suitable benzofuran precursor.

    Functional Group Introduction: Hydroxy and methoxy groups are introduced through various chemical reactions such as hydroxylation and methylation.

    Cyclization: The formation of the benzofuran ring structure may involve cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may target the benzofuran ring or the functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: Similar structure with a different position of the methoxy group.

    3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one: Another benzofuran derivative with different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of hydroxy and methoxy groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

112043-25-1

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3-hydroxy-4,5,7-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O6/c1-14-5-4-6(15-2)9(16-3)8-7(5)10(12)17-11(8)13/h4,11,13H,1-3H3

InChI Key

JTCRXLXJPWITMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)OC2O)OC)OC

Origin of Product

United States

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